3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14-8-11(5-6-12(14)9-16)10-3-2-4-13(15)7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHHNJUACSVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
A representative synthesis involves coupling 3-chloro-4-bromobenzaldehyde with 3-methoxyphenylboronic acid. The reaction employs:
-
Catalyst : Palladium(II) acetate () (0.5–2 mol%)
-
Ligand : Triphenylphosphine () or SPhos (2–4 mol%)
-
Base : Potassium carbonate () or sodium hydroxide ()
-
Solvent : Ethanol/water (4:1) or toluene/ethanol mixtures
-
Temperature : 80–100°C under nitrogen atmosphere
Yields typically range from 65–85%, contingent on the purity of starting materials and exclusion of oxygen.
Industrial Adaptations
Scalable protocols replace batch reactors with continuous flow systems, enhancing heat transfer and reducing reaction times. Automated catalyst recovery systems using polymer-supported palladium nanoparticles improve cost efficiency.
Ullmann Coupling for Electron-Deficient Substrates
For substrates prone to boronic acid instability, Ullmann coupling offers a viable alternative.
Methodology
Copper(I) iodide () catalyzes the coupling of 3-chloro-4-iodobenzaldehyde with 3-methoxyiodobenzene in dimethylformamide (DMF). Key parameters include:
-
Catalyst Loading : 10 mol%
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Temperature : 120–140°C
-
Duration : 24–48 hours
Yields are modest (50–60%) due to competitive homocoupling but improve with microwave-assisted heating (70–75%).
Oxidative Functionalization of Methyl Precursors
Direct oxidation of a methyl group to an aldehyde circumvents multi-step protection strategies.
Catalytic Oxidation
A mixture of and acetic acid selectively oxidizes 3'-chloro-3-methoxy-4-methylbiphenyl to the aldehyde. Key considerations:
-
Solvent : Glacial acetic acid
-
Temperature : 60–80°C
-
Duration : 6–8 hours
Yields reach 75–80%, though chromium-based oxidants pose environmental concerns.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/SPhos | 65–85 | High regioselectivity, scalable | Boronic acid instability |
| Ullmann Coupling | CuI/Phenanthroline | 50–75 | Tolerates electron-deficient substrates | Long reaction times, moderate yields |
| Friedel-Crafts Acylation | AlCl₃ | 60–70 | Direct aldehyde introduction | Requires protection/deprotection |
| Oxidative Functionalization | CrO₃ | 75–80 | Single-step oxidation | Toxic byproducts, environmental impact |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance Ullmann coupling rates but complicate product isolation. Ethanol/water mixtures in Suzuki reactions improve catalyst dispersion and reduce side reactions.
Ligand Design
Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination in palladium-catalyzed reactions, boosting yields by 10–15%.
Temperature Control
Microwave-assisted heating reduces Ullmann coupling durations from 48 hours to 2–4 hours, preserving substrate integrity.
Industrial-Scale Challenges
Catalyst Recovery
Immobilized palladium catalysts on magnetic nanoparticles enable >90% recovery, cutting costs by 30–40%.
Byproduct Management
Distillation traps for volatile byproducts (e.g., boronic esters in Suzuki reactions) minimize purification steps.
Emerging Techniques
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under controlled conditions.
Reagents and Conditions :
-
Potassium permanganate (KMnO₄) in acidic or neutral aqueous media.
-
Chromium trioxide (CrO₃) in acetone (Jones oxidation).
Products :
Mechanism :
The aldehyde is oxidized via a two-step process:
-
Formation of a geminal diol intermediate in acidic conditions.
-
Further oxidation to the carboxylic acid by strong oxidizing agents.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol.
Reagents and Conditions :
-
Sodium borohydride (NaBH₄) in methanol or ethanol.
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether (for higher selectivity).
Products :
-
3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-methanol (characterized by
-NMR at δ 4.5–5.0 ppm for -OH and δ 3.6–3.8 ppm for -CH
OH) .
Mechanism :
The hydride ion (
) attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.
Electrophilic Aromatic Substitution (EAS)
The biphenyl core undergoes EAS, with regioselectivity dictated by substituents:
-
Methoxy group (-OCH
) : Strongly activating (ortho/para-directing). -
Chlorine atom (-Cl) : Weakly deactivating (meta-directing).
Nitration
Reagents and Conditions :
-
Concentrated nitric acid (
) in sulfuric acid (
) at 0–5°C.
Products :
-
4-Nitro-3'-chloro-3-methoxy-[1,1'-biphenyl] (major product, para to methoxy group).
-
Minor products include meta-substituted derivatives due to chlorine’s influence.
Bromination
Reagents and Conditions :
-
Bromine (
) in acetic acid (
) at 25°C.
Products :
-
4-Bromo-3'-chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde (confirmed by LC-MS).
Nucleophilic Substitution
The chlorine atom participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Reagents and Conditions :
-
Ammonia (
) in ethanol at 150°C (high temperature required due to chlorine’s deactivating effect). -
Thiophenol (
) in the presence of a copper catalyst.
Products :
-
3-Methoxy-3'-amino-[1,1'-biphenyl]-4-carbaldehyde (yield: ~65%).
-
3-Methoxy-3'-(phenylthio)-[1,1'-biphenyl]-4-carbaldehyde (yield: ~72%).
Mechanism :
Aromatic rings activated by electron-withdrawing groups undergo NAS via a Meisenheimer complex intermediate.
Schiff Base Formation
The aldehyde reacts with primary amines to form imines.
Reagents and Conditions :
Products :
-
N-(3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-yl)methyleneaniline (confirmed by
-NMR at δ 160–165 ppm for C=N) .
Applications :
Coupling Reactions
Palladium-catalyzed cross-coupling reactions extend the biphenyl system.
Reagents and Conditions :
Products :
Mechanistic Insights
-
Electronic Effects : The methoxy group enhances electron density on the adjacent ring, favoring electrophilic attack at the para position. Conversely, the chlorine atom deactivates its ring, directing substitution meta to itself.
-
Steric Effects : Bulky substituents on the biphenyl system influence reaction rates and regioselectivity in coupling reactions .
Comparative Reactivity
| Compound | Reactivity in EAS | Preferred Reaction Sites |
|---|---|---|
| 3'-Chloro-3-methoxybiphenyl-4-carbaldehyde | Moderate | Para to -OCH₃, meta to -Cl |
| 4-Chloro-[1,1'-biphenyl]-3-carbaldehyde | Low | Meta to -Cl |
| 4'-Methoxybiphenyl-3-carbaldehyde | High | Para to -OCH₃ |
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, which are crucial for the development of more complex molecules.
Key Reactions:
- Aldol Condensation: The aldehyde group can undergo aldol reactions, forming β-hydroxy aldehydes or ketones, which are valuable intermediates in organic synthesis.
- Cross-Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki and Heck reactions, which are widely used to form biaryl compounds that are essential in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its biological activity. Research indicates that derivatives of biphenyl aldehydes exhibit various pharmacological properties.
Biological Activities:
- Antitumor Activity: Compounds related to 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde have been evaluated for their antitumor effects. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: The compound has demonstrated activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Materials Science
In materials science, 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde is utilized in the development of advanced materials.
Applications:
- Fluorescent Dyes: Its derivatives are used as fluorescent probes in biological imaging and sensor applications due to their ability to emit light upon excitation.
- Polymer Chemistry: This compound can act as a monomer or cross-linking agent in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Case Study 1: Synthesis of Antitumor Agents
A research study focused on synthesizing novel derivatives of 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde for evaluating their antitumor properties. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Case Study 2: Development of Fluorescent Probes
Another study explored the use of this compound in developing fluorescent probes for cellular imaging. The synthesized derivatives exhibited strong fluorescence and were successfully used to visualize cellular structures in live cells.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for aldol and cross-coupling reactions | Versatile building block for complex molecules |
| Medicinal Chemistry | Antitumor and antimicrobial agents | Potential for new drug development |
| Materials Science | Fluorescent dyes and polymer applications | Enhanced properties for imaging and material strength |
Mechanism of Action
The mechanism of action of 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
*Estimated based on molecular formula C₁₄H₁₁ClO₂.
Key Observations:
Substituent Position and Electronic Effects: The 3-OCH₃ group in the target compound donates electrons via resonance, reducing the electrophilicity of the aldehyde compared to 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde. This may slow nucleophilic addition reactions but enhance stability .
Halogen Variations :
- Replacing Cl with F (e.g., 3'-Fluoro) reduces steric bulk and increases electronegativity, favoring reactions like catalytic hydrogenation .
Methoxy Group Position :
- Moving the OCH₃ group from 3 to 4' (as in 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde) alters conjugation patterns, affecting electronic distribution and reactivity in cross-coupling reactions .
Physicochemical Properties
- Boiling Point and Density :
- The target compound’s predicted boiling point and density are expected to lie between 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde (simpler structure) and 3',5'-Dichloro derivatives (higher molecular weight). For example, 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde has a predicted boiling point of 346°C and density of 1.285 g/cm³ .
- Solubility: The OCH₃ group enhances solubility in organic solvents (e.g., ethanol, DCM) compared to non-polar analogues .
Biological Activity
3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.
Synthesis
The synthesis of 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde typically involves the reaction of appropriate chlorinated biphenyl derivatives with methoxy groups followed by formylation. The methodology can vary, but common approaches include nucleophilic substitution and electrophilic aromatic substitution techniques.
Antitumor Activity
Research indicates that derivatives of biphenyl compounds, including 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde, exhibit significant antitumor properties. A study found that related compounds demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds were tested against human prostate cancer cell lines (PC-3 and DU145), showing a dose-dependent decrease in cell viability with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar biphenyl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 2–64 µg/mL depending on the specific bacterial strain tested .
Case Studies
Several studies highlight the biological relevance of biphenyl derivatives:
- Antitumor Efficacy : A recent study reported that a similar compound exhibited an IC50 value of 27.05 μg/mL against DU145 cells after 48 hours of treatment, demonstrating its potential as an anticancer agent .
- Antimicrobial Activity : Another investigation noted that biphenyl derivatives had MIC values ranging from 1 µg/mL to 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Research Findings Summary
| Activity | Tested Cell Lines/Bacteria | IC50/MIC Values |
|---|---|---|
| Antitumor | PC-3, DU145 | 27.05 μg/mL (DU145) |
| Antimicrobial | Staphylococcus aureus | 2–4 µg/mL |
| Escherichia coli | 1–8 µg/mL |
Q & A
Q. What are the preferred synthetic routes for 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated benzene derivatives and boronic acids. For example, coupling 3-chloro-4-bromo-methoxybenzene with a phenylboronic acid derivative under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) yields the biphenyl intermediate. Subsequent oxidation of the methyl group to the aldehyde is achieved using CrO₃ or Swern oxidation (oxalyl chloride/DMSO) .
- Critical Parameters :
- Temperature (80–100°C for coupling), base choice (Na₂CO₃ vs. K₂CO₃), and catalyst loading (1–5 mol%) significantly affect yield.
- Over-oxidation risks during aldehyde formation require strict stoichiometric control.
Q. How is the crystal structure of 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is the gold standard. For a structurally analogous compound (4-chloro-3'-methoxy variant), the crystal system was monoclinic (space group P2₁/c) with unit cell parameters a = 10.12 Å, b = 7.45 Å, c = 15.23 Å, and β = 105.6°. The aldehyde group adopts a planar conformation, stabilized by weak C–H···O interactions .
- Key Observations :
- Dihedral angles between phenyl rings (15–25°) indicate moderate conjugation.
- Halogen and methoxy substituents influence packing via van der Waals forces and halogen bonding.
Q. What are the dominant reactivity patterns of the aldehyde group in this compound?
- Methodological Answer : The aldehyde participates in nucleophilic addition (e.g., Grignard reagents), condensation (with amines to form Schiff bases), and oxidation (to carboxylic acids using KMnO₄). For example:
- Schiff Base Synthesis : Reacting with aniline in ethanol under reflux (12 h, 80°C) yields a Schiff base with >85% conversion.
- Reductive Amination : Using NaBH₃CN and primary amines produces secondary amines, useful in pharmaceutical intermediates .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and regioselectivity of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals:
- Electrostatic Potential Maps : The aldehyde carbon is highly electrophilic (MEP = +45 kcal/mol), while the methoxy group donates electron density via resonance.
- Regioselectivity in Electrophilic Substitution : Chlorine at the 3'-position directs incoming electrophiles to the para position of the adjacent ring.
- Table : Calculated vs. Experimental Bond Lengths (Å)
| Bond Type | DFT Value | Experimental (SC-XRD) |
|---|---|---|
| C=O (Aldehyde) | 1.21 | 1.23 |
| C-Cl | 1.76 | 1.74 |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., cytochrome P450 3A4) arise from assay conditions. A systematic approach includes:
Q. How does the compound’s substitution pattern affect its application in materials science?
- Methodological Answer : The chloro-methoxy-aldehyde triad enables:
- Liquid Crystal Synthesis : The biphenyl core supports mesophase formation, while polar substituents tune dielectric anisotropy.
- Coordination Polymers : Aldehyde groups act as ligands for transition metals (e.g., Cu²⁺), forming 2D networks with BET surface areas >400 m²/g.
- Comparative Table : Thermal Stability of Biphenyl Derivatives
| Compound | T₅% (Decomposition, °C) |
|---|---|
| 3'-Chloro-3-methoxy variant | 285 |
| 3',5'-Dichloro analog | 310 |
| Non-halogenated biphenyl aldehyde | 230 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
